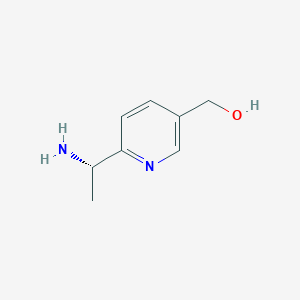
(S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol is a chiral compound with a pyridine ring substituted at the 3-position with a methanol group and at the 6-position with an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: A substitution reaction introduces the aminoethyl group at the 6-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the substitution and reduction steps efficiently.
化学反応の分析
Types of Reactions
(S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol undergoes several types of chemical reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo further reduction to modify the functional groups.
Substitution: The aminoethyl group can participate in substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-(6-(1-Aminoethyl)pyridin-3-yl)methanol: The enantiomer of the compound with different stereochemistry.
(6-(1-Aminoethyl)pyridin-3-yl)ethanol: A similar compound with an ethanol group instead of methanol.
(6-(1-Aminoethyl)pyridin-3-yl)propane: A compound with a propane group instead of methanol.
Uniqueness
(S)-(6-(1-Aminoethyl)pyridin-3-yl)methanol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
[6-[(1S)-1-aminoethyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8-3-2-7(5-11)4-10-8/h2-4,6,11H,5,9H2,1H3/t6-/m0/s1 |
InChIキー |
NEICMVXVNCNJIQ-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=NC=C(C=C1)CO)N |
正規SMILES |
CC(C1=NC=C(C=C1)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)
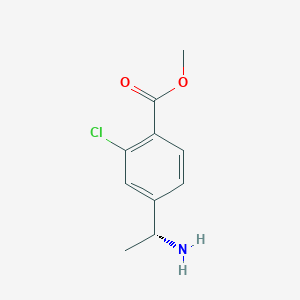
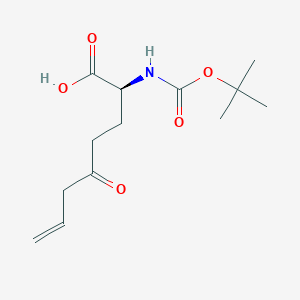

![(2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12962853.png)
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12962856.png)
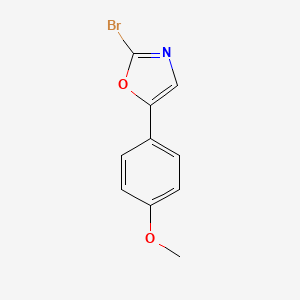
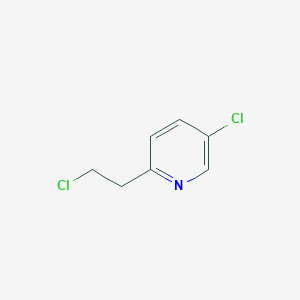
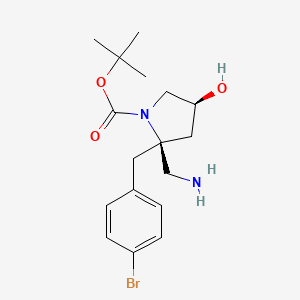
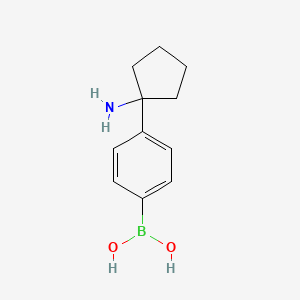
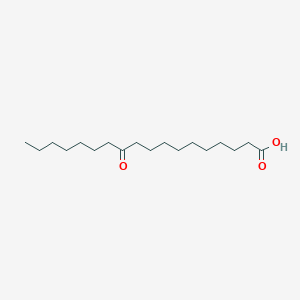
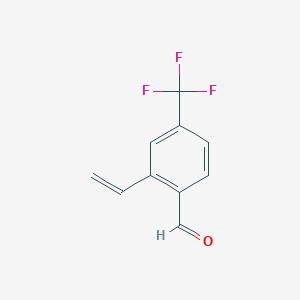
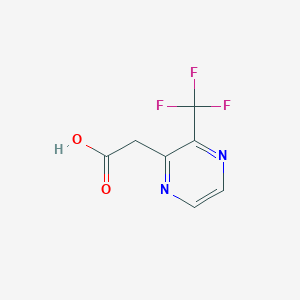
![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)
